

citraconimide storage conditions

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Citraconimide

CAS No.: 1072-87-3

Cat. No.: S603539

Get Quote

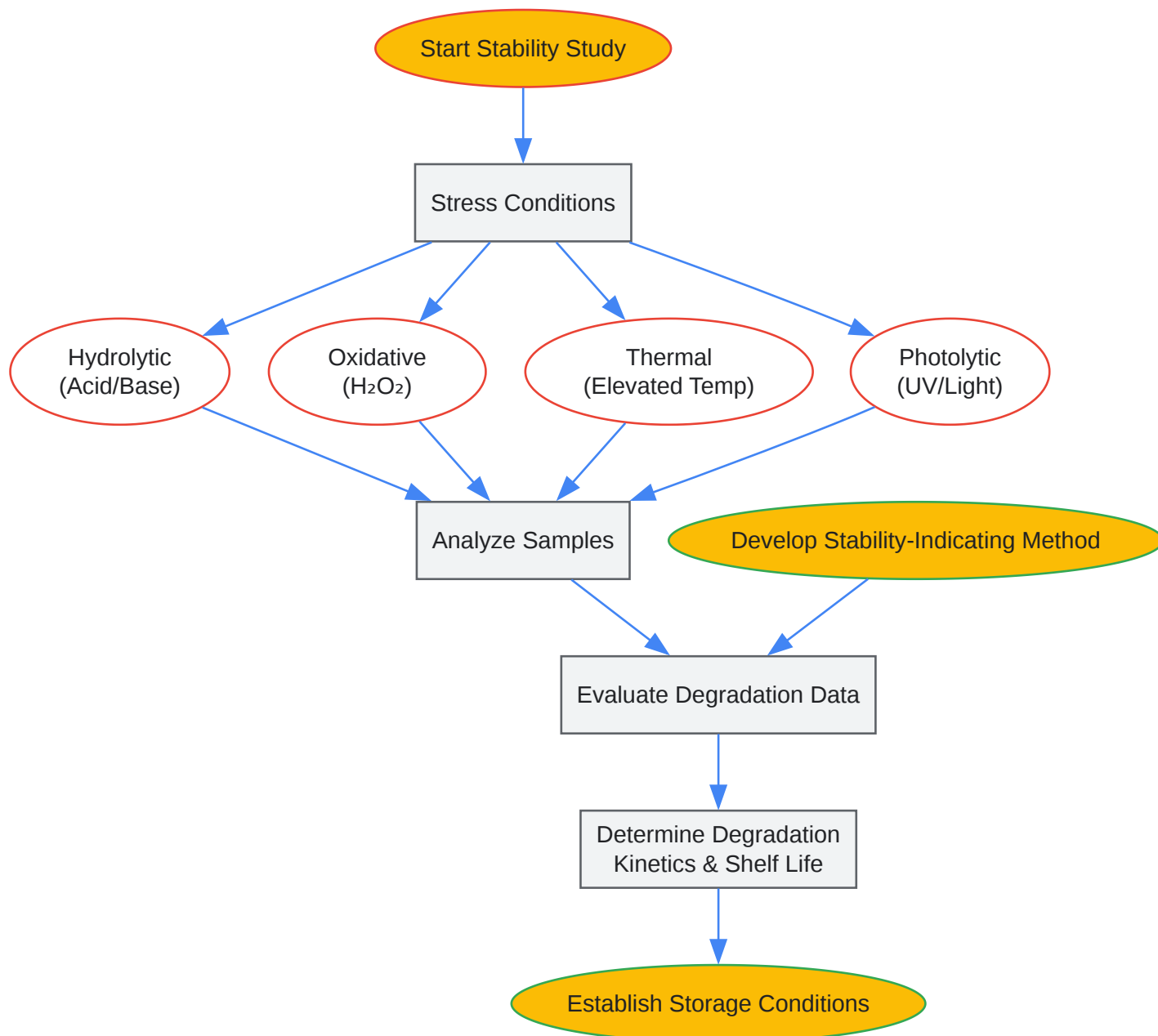
Storage & Safety Overview

The table below summarizes the available data on **citraconimide's** properties and the standard stability conditions used in pharmaceutical development.

Aspect	Details
Recommended Storage	Store at Room Temperature (RT) [1].
Water Solubility	Decomposes in water [1].
Safety Hazards	Toxic if in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and respiratory irritation [1].
Standard Long-Term Storage Condition	25°C ± 2°C / 60% RH ± 5% RH [2] [3].
Standard Accelerated Storage Condition	40°C ± 2°C / 75% RH ± 5% RH [2] [3].

Stability Testing & Method Development

For a compound like **citraconimide**, stability studies are crucial to determine its shelf life and appropriate storage conditions. The following workflow outlines the standard process for conducting these studies.



[Click to download full resolution via product page](#)

Detailed Experimental Protocols

Based on general pharmaceutical guidelines, here are the methodologies you can adapt for **citraconimide**:

- **Forced Degradation Studies [4]:**
 - **Objective:** To intentionally degrade the sample and identify potential degradation products, helping to develop a stability-indicating analytical method.
 - **Hydrolytic Degradation:** Dissolve the drug in solutions of different pH (e.g., 0.1M HCl, 0.1M NaOH) and expose it to ambient or elevated temperatures (e.g., 40°C, 60°C). Monitor for 1 to 7 days, neutralizing the sample to stop the reaction once 5-20% degradation is achieved [4].
 - **Oxidative Degradation:** Treat the drug solution with 0.1-3% hydrogen peroxide at neutral pH and room temperature. Monitor until about 10-20% degradation is observed [4].
 - **Thermal Degradation:** Expose the solid drug substance or solution to temperatures higher than accelerated conditions (e.g., 60°C, 80°C) for up to 5 days [4].
 - **Photolytic Degradation:** Expose the solid drug to UV or visible light as per ICH guidelines, which recommend a minimum exposure of 1.2 million lux hours and 200 watt-hours/square meter [4].
- **Development of a Stability-Indicating Method (SIM) [5]:**
 - An SIM is a validated analytical method (e.g., HPLC) that can accurately measure the active ingredient while separating it from its degradation products.
 - **Strategy:**
 - **Analyze Physicochemical Properties:** Use the chemical structure of **citraconimide** to predict vulnerable sites for degradation (e.g., hydrolysis of the imide ring).
 - **Set Chromatographic Conditions:** For HPLC, a C18 column is common. Use a mobile phase like a buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution method is often best for separating multiple degradation products.
 - **Sample Preparation:** Use a "dilute and shoot" approach for pure drug substances. For complex formulations, extraction steps may be needed.
 - **Method Optimization and Validation:** Use the samples from forced degradation studies to ensure the method can separate the main peak from all degradation peaks.

Frequently Asked Questions

- **What is the primary goal of a forced degradation study?** The primary goal is to understand the intrinsic stability of a molecule by identifying its degradation pathways and products under various stress conditions. This information is critical for developing a validated stability-indicating method and for informing formulation and packaging choices [4].

- **What are the ICH guidelines for stability testing?** The International Council for Harmonisation (ICH) provides the main guidelines. For long-term studies, the standard condition is $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$. For accelerated studies, it is $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$. Intermediate conditions ($30^{\circ}\text{C} \pm 2^{\circ}\text{C} / 65\% \text{ RH} \pm 5\% \text{ RH}$) are used if significant change occurs at accelerated conditions [2] [3].
- **How is shelf life determined from stability data?** Shelf life is typically determined through **long-term (real-time) studies** under recommended storage conditions. **Accelerated studies** provide supportive data and an initial estimate. The data is analyzed using degradation kinetics, where the time taken for 10% degradation (t_{90}) of the drug is often used to establish the expiration date [2] [6].

Troubleshooting Common Scenarios

- **No degradation observed in forced degradation studies.**
 - **Cause:** The stress conditions applied may not be severe enough for a stable compound.
 - **Solution:** Increase the severity by raising the temperature, increasing the concentration of the stressor (e.g., H_2O_2), or extending the exposure duration [4].
- **Multiple degradation products formed, and the analytical method cannot separate them.**
 - **Cause:** The chromatographic conditions are not optimal for the chemical properties of the degradation products.
 - **Solution:** Systematically optimize the HPLC method by adjusting the mobile phase pH, the gradient profile, the type of organic solvent, or the column temperature [5].
- **The compound degrades too rapidly during stability testing.**
 - **Cause:** The compound is highly unstable under the test conditions, or the packaging does not offer adequate protection from environmental factors like moisture or oxygen.
 - **Solution:** Consider specialized storage conditions (e.g., low humidity, inert atmosphere) and improved protective packaging (e.g., with desiccants or oxygen scavengers) [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Citraconic anhydride | CAS#:616-02-4 | Chemsrc [chemsrc.com]
2. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]
3. Testing for Pharmaceuticals & More - Parameter Stability [humiditycontrol.com]
4. Ensuring Pharmaceutical Quality: Stability Indicating Methods and... [ijpsjournal.com]
5. in drug development process Stability studies [pharmastate.academy]
6. Systematic strategies for degradation kinetic study of pharmaceuticals... [jast-journal.springeropen.com]

To cite this document: Smolecule. [citraconimide storage conditions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b603539#citraconimide-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com